

The Discovery and Biological Evaluation of N-Phenylaminoazole Compounds: A Technical Guide

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Compound of Interest

Compound Name: *N*-phenylaminoazole

Cat. No.: B15352862

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Introduction

N-phenylaminoazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their versatile scaffold has been extensively explored, leading to the discovery of potent inhibitors of various enzymes and receptor systems. This technical guide provides an in-depth overview of the discovery of bioactive **N-phenylaminoazole** compounds, with a particular focus on their role as kinase inhibitors in oncology. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity of representative **N-phenylaminoazole** compounds against various targets, as reported in the literature.

Table 1: Kinase Inhibitory Activity of **N-Phenylaminoazole** Derivatives

Compound ID	Target Kinase	IC50 (μM)	Reference
I-1	COX-2	33.61 ± 1.15	[1]
I-8	COX-2	45.01 ± 2.37	[1]
7	PKC-alpha	0.79	[2]
CYT387	JAK1/JAK2	Potent (specific values not provided in abstract)	[3]

Table 2: Antiproliferative and In Vivo Antitumor Activity

Compound ID	Cell Line / Model	Activity Metric	Value	Reference
I-1	C6 glioma orthotopic model	Tumor Growth Inhibition (TGI)	66.7%	[1]
I-1	U87MG xenograft model	Tumor Growth Inhibition (TGI)	69.4%	[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are generalized protocols for key experiments typically employed in the evaluation of **N-phenylaminoazole** compounds.

Kinase Inhibition Assay (General Protocol)

This assay is fundamental for determining the potency of a compound against a specific kinase.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

- Purified recombinant kinase
- Kinase-specific substrate (peptide or protein)
- ATP (Adenosine triphosphate)
- Test compound (**N-phenylaminoazole** derivative)
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ -³²P]ATP)
- Microplate reader (Luminescence, Fluorescence, or Scintillation counter)

Procedure:

- **Compound Preparation:** Serially dilute the test compound in DMSO to create a range of concentrations.
- **Reaction Setup:** In a microplate, add the assay buffer, the test compound at various concentrations, and the purified kinase. Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.
- **Initiation of Reaction:** Add a mixture of the kinase substrate and ATP to initiate the kinase reaction. Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
- **Detection:** Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of product formed (phosphorylated substrate) or the amount of ATP consumed.
- **Data Analysis:** Measure the signal using a microplate reader. Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Proliferation Assay (e.g., MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50).

Materials:

- Cancer cell line(s) of interest
- Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
- Test compound
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO, isopropanol with HCl)
- 96-well cell culture plates
- Spectrophotometer (ELISA reader)

Procedure:

- Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48-72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 value.

In Vivo Antitumor Efficacy Study (Xenograft Model)

This experiment evaluates the therapeutic efficacy of a lead compound in a living organism.

Objective: To assess the ability of a test compound to inhibit tumor growth in an animal model.

Materials:

- Immunocompromised mice (e.g., nude or SCID mice)
- Human cancer cells for implantation
- Test compound formulated in a suitable vehicle
- Vehicle control
- Calipers for tumor measurement

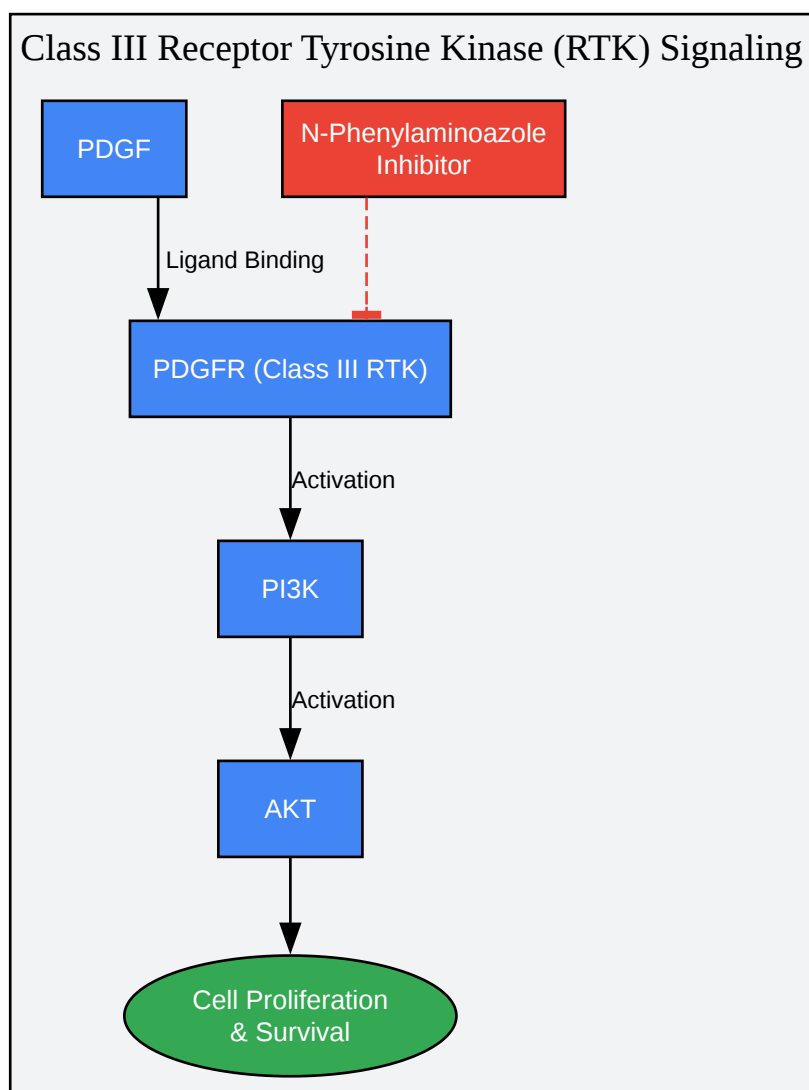
Procedure:

- **Tumor Implantation:** Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.
- **Tumor Growth and Randomization:** Monitor tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- **Compound Administration:** Administer the test compound and vehicle control to their respective groups according to a predetermined dosing schedule (e.g., daily, once a week) and route (e.g., oral gavage, intraperitoneal injection).
- **Tumor Measurement:** Measure the tumor dimensions with calipers at regular intervals throughout the study. Calculate the tumor volume using the formula: $(\text{Length} \times \text{Width}^2)/2$.

- **Endpoint:** At the end of the study (based on tumor size limits or a set duration), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
- **Data Analysis:** Calculate the Tumor Growth Inhibition (TGI) percentage for the treated groups compared to the control group.

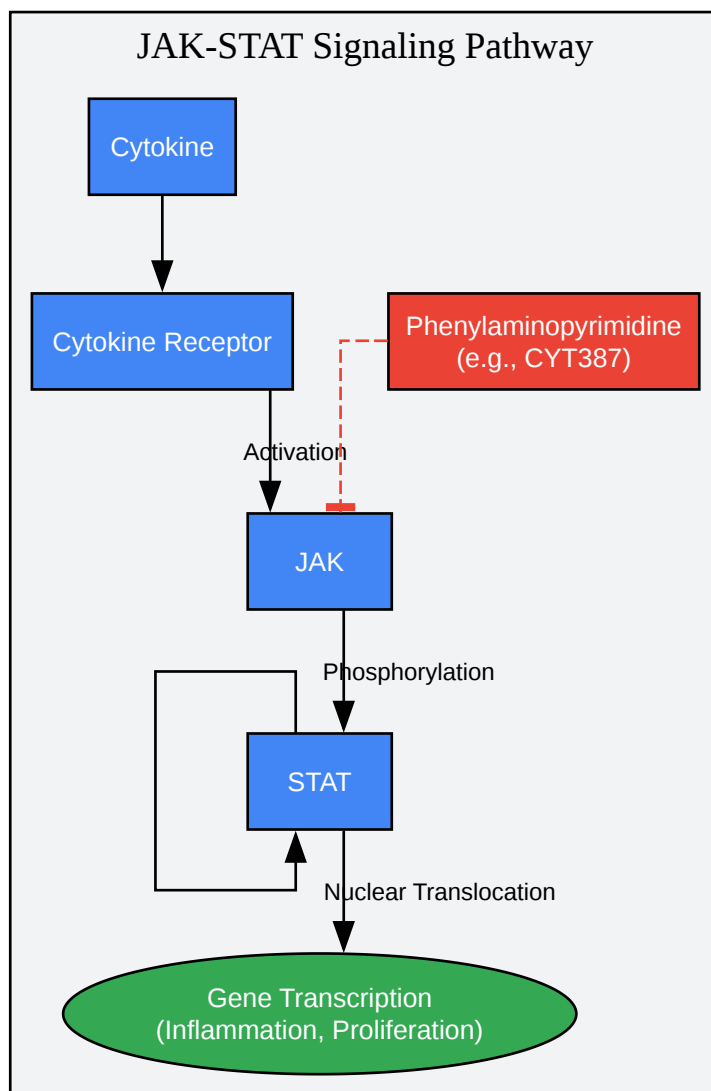
Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by **N-phenylaminoazole** compounds and a typical drug discovery workflow.



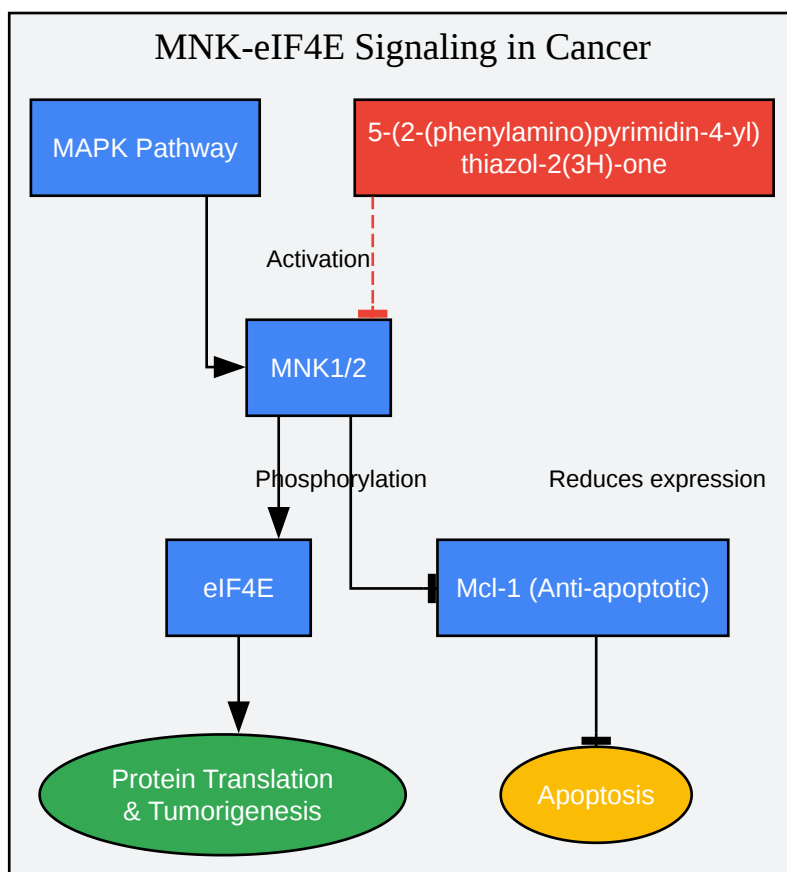
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Caption: Inhibition of Class III RTK signaling by **N-phenylaminoazole** compounds.



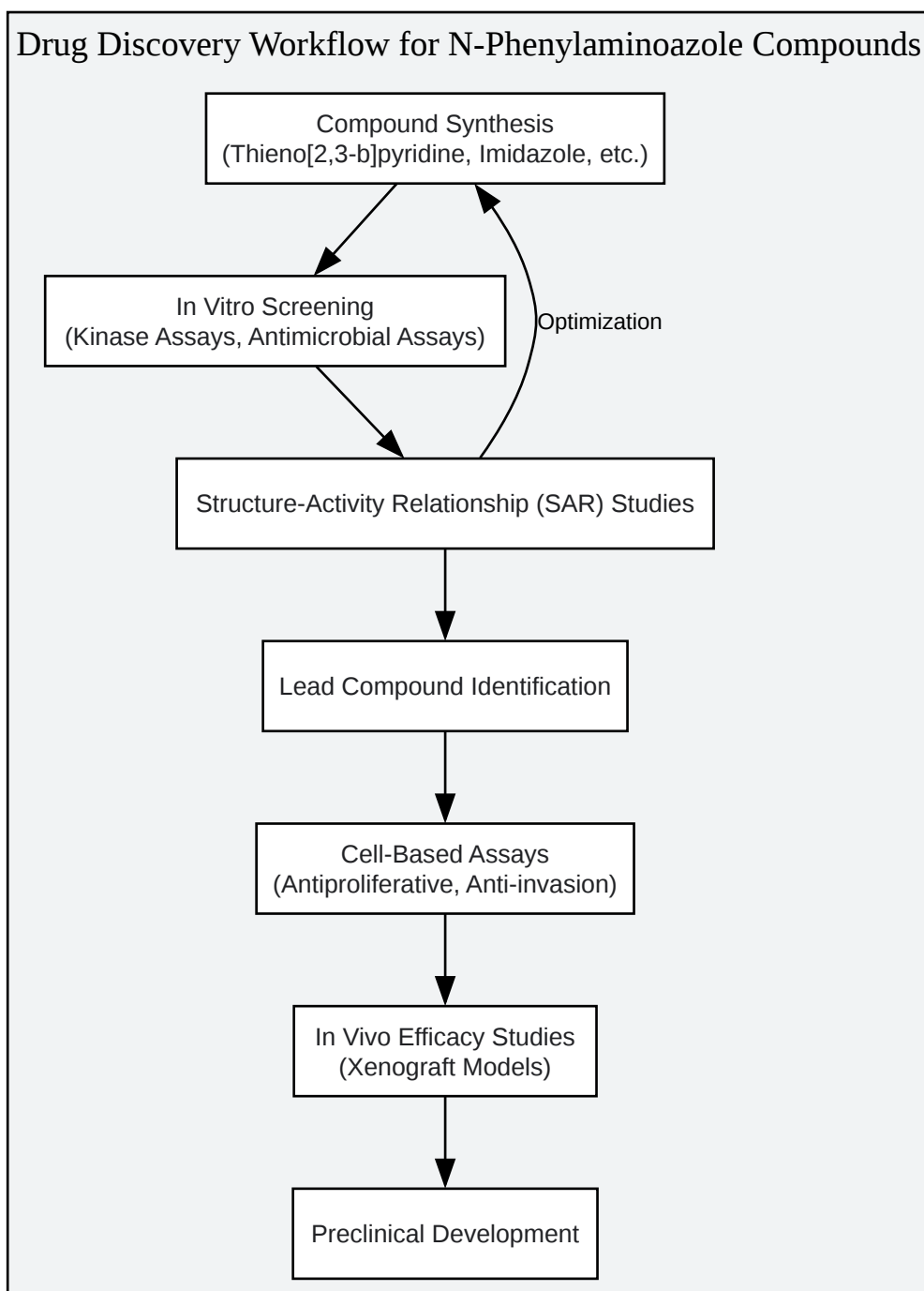
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Caption: Phenylaminopyrimidines as inhibitors of the JAK-STAT pathway.



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Caption: MNK2 inhibition by **N-phenylaminoazole** derivatives leading to apoptosis.



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Caption: General workflow for the discovery and development of bioactive compounds.

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